Trx-cobi

Description

Properties

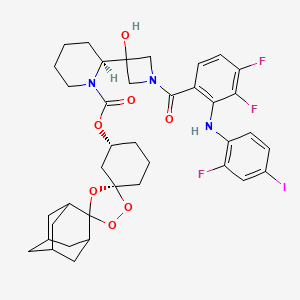

Molecular Formula |

C38H43F3IN3O7 |

|---|---|

Molecular Weight |

837.7 g/mol |

InChI |

InChI=1S/C38H43F3IN3O7/c39-28-8-7-27(33(32(28)41)43-30-9-6-25(42)17-29(30)40)34(46)44-19-36(48,20-44)31-5-1-2-11-45(31)35(47)49-26-4-3-10-37(18-26)50-38(52-51-37)23-13-21-12-22(15-23)16-24(38)14-21/h6-9,17,21-24,26,31,43,48H,1-5,10-16,18-20H2/t21?,22?,23?,24?,26-,31+,37-,38?/m1/s1 |

InChI Key |

JCOYRRLVGPMYCV-RVFNOYRCSA-N |

Isomeric SMILES |

C1CCN([C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O)C(=O)O[C@@H]5CCC[C@@]6(C5)OC7(C8CC9CC(C8)CC7C9)OO6 |

Canonical SMILES |

C1CCN(C(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O)C(=O)OC5CCCC6(C5)OC7(C8CC9CC(C8)CC7C9)OO6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Trx-cobi in KRAS-Mutant Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRAS mutations represent a significant challenge in oncology, driving aggressive tumor growth and resistance to conventional therapies. Trx-cobi, a novel Ferrous Iron-Activatable Drug Conjugate (FeADC), offers a promising therapeutic strategy by exploiting a unique metabolic vulnerability of KRAS-mutant cancer cells. This technical guide elucidates the core mechanism of action of this compound, detailing the signaling pathways involved, presenting quantitative data from preclinical studies, and providing comprehensive experimental protocols for key validation assays.

Core Mechanism of Action: Exploiting KRAS-Driven Ferroaddiction

Contrary to initial hypotheses suggesting a direct interaction with the thioredoxin system, the "Trx" in this compound refers to a 1,2,4-trioxolane moiety, which acts as a ferrous iron (Fe²⁺)-sensitive trigger. The "cobi" component is cobimetinib , a potent and FDA-approved inhibitor of MEK1/2, key downstream effectors in the KRAS signaling cascade.

The central mechanism of this compound relies on the observation that oncogenic KRAS signaling reprograms cellular metabolism, leading to a significant accumulation of intracellular labile ferrous iron, a state referred to as "ferroaddiction"[1]. This compound is designed to remain largely inert in the systemic circulation and in healthy tissues with normal iron levels. However, upon entering the iron-rich environment of a KRAS-mutant cancer cell, the 1,2,4-trioxolane ring undergoes a rapid, Fe²⁺-mediated cleavage. This releases the active MEK inhibitor, cobimetinib, directly at the site of the tumor, leading to potent and selective inhibition of the MAPK pathway and subsequent tumor cell death[2][3][4]. This tumor-selective activation minimizes the on-target, off-tumor toxicities associated with systemic MEK inhibition[2][3].

Signaling Pathway: From Oncogenic KRAS to Intracellular Ferrous Iron Accumulation

Oncogenic KRAS mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling, primarily through the RAF-MEK-ERK (MAPK) pathway[4]. This sustained signaling cascade initiates a transcriptional program that alters iron metabolism to support rapid cell proliferation[5][6]. Two key regulators of iron homeostasis are critically altered:

-

STEAP3 (Six-Transmembrane Epithelial Antigen of the Prostate 3): The expression of this metalloreductase is upregulated by oncogenic KRAS signaling. STEAP3 is localized to the endosomes and plasma membrane and is responsible for the reduction of ferric iron (Fe³⁺) to its more soluble and reactive ferrous form (Fe²⁺)[5].

-

Ferroportin (FPN1): This is the only known cellular iron exporter. Oncogenic KRAS signaling leads to the downregulation of ferroportin expression, thereby trapping iron within the cell and preventing its efflux[5].

The combined effect of increased iron reduction and decreased iron export results in the accumulation of a labile pool of Fe²⁺ within the cytoplasm of KRAS-mutant cancer cells, creating the specific intracellular environment required for the activation of this compound[5][1].

Signaling Pathway Diagram

References

Ferrous Iron-Activated Drug Conjugates: A Technical Guide to a Targeted Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous iron-activated drug conjugates represent a promising class of targeted therapeutics designed to exploit the unique biochemical environment of cancer cells. Many tumors exhibit a dysregulated iron metabolism, leading to an accumulation of labile ferrous iron (Fe2+). This technical guide provides an in-depth overview of the core principles, design, synthesis, and evaluation of these novel drug delivery systems. By leveraging the specific reactivity of Fe2+, these conjugates offer a mechanism for the selective release of potent cytotoxic agents within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

The central concept involves a prodrug strategy where a potent therapeutic agent is chemically linked to a "trigger" moiety that is selectively cleaved by ferrous iron.[1][2] This activation mechanism is often associated with the induction of ferroptosis, an iron-dependent form of programmed cell death, further contributing to the anticancer effect. This guide will delve into the molecular mechanisms, provide detailed experimental protocols, and present quantitative data to aid researchers in the development and evaluation of ferrous iron-activated drug conjugates.

Mechanism of Action

The targeted activation of these drug conjugates is contingent on the elevated levels of ferrous iron within cancer cells and the tumor microenvironment.[3] This increased labile iron pool can be attributed to several factors, including enhanced iron uptake through transferrin receptor 1 (TfR1), increased iron release from ferritin, and altered iron metabolism linked to oncogenic signaling pathways such as the RAS-MAPK pathway.[3][4][5]

A key component in the design of many ferrous iron-activated drug conjugates is the 1,2,4-trioxolane scaffold, which acts as the Fe2+-sensitive trigger.[6][7][8] The activation cascade is initiated by a Fenton-type reaction between the peroxide bond of the trioxolane ring and ferrous iron. This reaction leads to the fragmentation of the trioxolane, which in turn initiates a series of electronic rearrangements, ultimately liberating the active drug molecule.[6]

Signaling Pathways Involved

The efficacy of ferrous iron-activated drug conjugates is often intertwined with the induction of ferroptosis . This iron-dependent cell death pathway is characterized by the accumulation of lipid peroxides. By releasing iron and a cytotoxic payload, these conjugates can synergistically induce ferroptosis. Key molecular players in the ferroptosis pathway include glutathione peroxidase 4 (GPX4) and the cystine/glutamate antiporter system Xc-.

Furthermore, as oncogenic signaling, such as the MAPK pathway , is linked to increased intracellular iron, these conjugates can be particularly effective in cancers with specific genetic mutations (e.g., KRAS).[3][4][5]

Data Presentation

The following tables summarize quantitative data for representative ferrous iron-activated drug conjugates.

Table 1: In Vitro Efficacy of Ferrous Iron-Activated Drug Conjugates

| Conjugate Name | Parent Drug | Linker Type | Cancer Cell Line | IC50 (nM) of Conjugate | IC50 (nM) of Parent Drug | Reference |

| TRX-Puromycin | Puromycin | 1,2,4-trioxolane | MDA-MB-231 (Breast) | ~21 | ~11 | [8] |

| TRX-Puromycin | Puromycin | 1,2,4-trioxolane | MCF10A (Non-tumorigenic) | >1000 | ~40 | [8] |

| TRX-Cobimetinib | Cobimetinib | 1,2,4-trioxolane | MiaPaCa-2 (Pancreatic) | ~5 | ~1 | [9] |

| TRX-Duocarmycin | Duocarmycin SA | 1,2,4-trioxolane | PC-3 (Prostate) | ~0.1 | ~0.01 | [7] |

| LC132 | - | 1,2,4-trioxolane | L. infantum (amastigote) | 13200 | - | [10] |

| LC138 | - | 1,2,4-trioxolane | L. infantum (amastigote) | 23900 | - | [10] |

Table 2: Pharmacokinetic Parameters of a Representative Ferrous Iron-Activated Drug Conjugate

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | t1/2 (h) | AUC (h*ng/mL) | Reference |

| TRX-Duocarmycin (6) | 7.5 | IP | 48 (released seco-5) | 20.4 | 5050 (conjugate) | [8] |

| (1″R, 3″R)-TRX-COBI | 15 | IP | 1421 | 6.9 | 6462 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of ferrous iron-activated drug conjugates, synthesized from multiple sources to provide a comprehensive overview.[6][7][8][10][11]

Synthesis of 1,2,4-Trioxolane Linker and Drug Conjugation

Objective: To synthesize a 1,2,4-trioxolane-based linker and conjugate it to an amine- or alcohol-containing drug.

Materials:

-

Substituted cyclohexanone

-

O-methylhydroxylamine hydrochloride

-

Pyridine

-

Methanol

-

Dichloromethane (DCM)

-

Pentane

-

Ozone generator

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Amine- or alcohol-containing drug

-

Coupling agents (e.g., carbonyldiimidazole or p-nitrophenyl chloroformate)

-

Anhydrous solvents (e.g., DCM, THF)

Procedure:

-

Synthesis of the O-methyl oxime:

-

Dissolve the substituted cyclohexanone in methanol.

-

Add O-methylhydroxylamine hydrochloride and pyridine.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting oxime by column chromatography.

-

-

Griesbaum Co-ozonolysis for 1,2,4-Trioxolane formation:

-

Dissolve the purified O-methyl oxime and an appropriate ketone in a mixture of DCM and pentane.

-

Cool the solution to -78°C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Wash the reaction mixture with aqueous sodium bicarbonate.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1,2,4-trioxolane by column chromatography.

-

-

Drug Conjugation:

-

Activate the hydroxyl or other functional group on the 1,2,4-trioxolane linker using a suitable coupling agent (e.g., carbonyldiimidazole) in an anhydrous solvent.

-

Add the amine- or alcohol-containing drug to the activated linker.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Purify the final drug conjugate by column chromatography or preparative HPLC.

-

Characterization: The structure and purity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of the ferrous iron-activated drug conjugate in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC-3) and non-tumorigenic control cells (e.g., MCF10A)

-

Complete cell culture medium

-

96-well plates

-

Ferrous iron-activated drug conjugate, parent drug, and vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and incubate for 16-24 hours.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of the drug conjugate and the parent drug in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only wells as a negative control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Cell Viability Assessment (MTT Assay Example):

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the antitumor efficacy of the ferrous iron-activated drug conjugate in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells for implantation

-

Matrigel (optional)

-

Ferrous iron-activated drug conjugate, parent drug, and vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) in saline or a mixture with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

-

Treatment:

-

Randomize the mice into treatment groups (e.g., vehicle, parent drug, drug conjugate).

-

Administer the treatments via the desired route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., once or twice weekly).

-

-

Monitoring:

-

Measure the tumor volume using calipers (Volume = 0.5 x Length x Width2) and the body weight of the mice regularly (e.g., twice a week).

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

-

Excise the tumors, weigh them, and optionally perform histological or immunohistochemical analysis.

-

Plot the tumor growth curves and compare the efficacy of the different treatments. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.

-

Mandatory Visualizations

References

- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 2. Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Trx-cobi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of Trx-cobi, a novel ferrous iron-activatable drug conjugate (FeADC). This compound is designed for targeted drug delivery, specifically the release of the MEK inhibitor cobimetinib in the high ferrous iron environment characteristic of certain cancer cells, such as those with KRAS mutations.[1][2][3] This targeted activation aims to enhance the therapeutic index of cobimetinib by minimizing off-target effects in healthy tissues.[1][2][3]

Chemical Structure

This compound is a conjugate of the FDA-approved MEK inhibitor cobimetinib and a 1,2,4-trioxolane (TRX) moiety that acts as a sensor for ferrous iron (Fe²⁺).[1][2][3] The TRX component cages the active drug, rendering it inert until it reacts with Fe²⁺ within the target cells. This reaction leads to the cleavage of the TRX moiety and the release of active cobimetinib.

The synthesis of this compound has been reported in two enantiomeric forms: (R,R)-TRX-COBI and (S,S)-TRX-COBI.[1][2] Studies have indicated that the (R,R) enantiomer possesses superior metabolic stability, and it is this form that is typically used in further preclinical studies.[1]

The chemical formula for (R,R)-TRX-COBI is C₃₈H₄₃F₃IN₃O₇, and it has a molecular weight of 837.66 g/mol .[4] The conjugation of the TRX moiety to cobimetinib occurs at the piperidine nitrogen atom of the cobimetinib molecule.[1]

Figure 1: Chemical Structure of (R,R)-TRX-COBI

(A visual representation of the chemical structure would be placed here in a full whitepaper. For this text-based guide, a detailed description is provided above.)

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the key trans-(R,R)-TRX alcohol intermediate followed by its conjugation to cobimetinib. While detailed, step-by-step protocols for the final conjugation are not publicly available in the reviewed literature, the synthesis of the crucial TRX intermediate has been described.

Experimental Protocol: Synthesis of the trans-(R,R)-TRX alcohol Intermediate

The following protocol is based on the efficient and stereocontrolled synthesis of 1,2,4-trioxolanes developed by Fontaine, DiPasquale, and Renslo, which is cited as the basis for the TRX moiety in FeADCs. This method utilizes a key diastereoselective Griesbaum co-ozonolysis reaction.

Step 1: Preparation of the Alkene Precursor

The synthesis begins with the preparation of an appropriate alkene precursor that will form the backbone of the trioxolane ring. The specific starting materials will dictate the final stereochemistry.

Step 2: Diastereoselective Griesbaum Co-ozonolysis

This is the critical step for forming the 1,2,4-trioxolane ring with the desired trans stereochemistry.

-

The alkene precursor is dissolved in a suitable solvent (e.g., a mixture of an alcohol and a non-participating solvent).

-

The solution is cooled to a low temperature (typically -78 °C).

-

Ozone is bubbled through the solution until the starting material is consumed (monitored by TLC).

-

A carbonyl compound is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The resulting diastereomeric mixture of trioxolanes is purified by chromatography to isolate the desired trans isomer.

Step 3: Functionalization to the TRX-alcohol

The purified trans-trioxolane is then converted to the corresponding alcohol, which serves as the handle for conjugation to the drug molecule. This typically involves standard functional group manipulations, such as reduction of an ester or another suitable functional group to an alcohol.

Conjugation to Cobimetinib

The final step in the synthesis of this compound is the conjugation of the trans-(R,R)-TRX alcohol intermediate to cobimetinib. Based on the structure of this compound, this involves the formation of a carbamate linkage between the TRX alcohol and the piperidine nitrogen of cobimetinib.

A plausible synthetic route would involve:

-

Activation of the trans-(R,R)-TRX alcohol, for example, by converting it to a chloroformate or an N-succinimidyl carbonate.

-

Reaction of the activated TRX intermediate with cobimetinib in the presence of a suitable base to facilitate the nucleophilic attack of the piperidine nitrogen.

-

Purification of the final this compound conjugate using chromatographic techniques (e.g., HPLC) to ensure high purity (≥95%).

Quantitative Data

The following table summarizes the reported pharmacokinetic parameters for (R,R)-TRX-COBI in NSG mice following a single 15 mg/kg intraperitoneal dose.[1]

| Parameter | Value |

| Elimination Half-life (t½) | ~6.9 hours |

| Maximum Concentration (Cmax) | 1421 ng/mL |

| Area Under the Curve (AUCinf) | 6462 h*ng/mL |

| Purity | ≥95% (by LCMS and NMR) |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is central to its design as a targeted therapeutic. The following diagrams illustrate the activation pathway and a conceptual workflow for its synthesis.

Caption: this compound activation by ferrous iron (Fe²⁺) to release active cobimetinib.

Caption: Conceptual workflow for the synthesis of this compound.

References

- 1. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. media.malariaworld.org [media.malariaworld.org]

Trx-Cobi: A Ferrous Iron-Activatable Prodrug for Targeted MEK Inhibition in KRAS-Driven Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Standard MEK inhibitors, while effective in targeting the MAPK signaling pathway, are often limited by on-target, off-tumor toxicities. This technical guide details the preclinical development and mechanism of Trx-cobi, a novel ferrous iron-activatable drug conjugate (FeADC). This compound is designed to selectively release the potent MEK inhibitor, cobimetinib, within the iron-rich microenvironment of KRAS-driven tumors. This targeted activation strategy aims to enhance the therapeutic index of MEK inhibition by minimizing systemic exposure and associated side effects. This document provides a comprehensive overview of the underlying biological rationale, mechanism of action, preclinical efficacy data, and detailed experimental protocols for the evaluation of this compound.

Introduction: The Challenge of Targeting the MEK/ERK Pathway

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, frequently driven by mutations in the KRAS oncogene, is a hallmark of numerous aggressive cancers, including pancreatic ductal adenocarcinoma (PDA).[3] While MEK inhibitors have shown clinical promise, their use is often constrained by dose-limiting toxicities in tissues that rely on physiological MEK signaling, such as the skin and gastrointestinal tract.

A key metabolic feature of many cancer cells, particularly those with oncogenic KRAS mutations, is a dysregulated iron metabolism, leading to an expanded intracellular pool of labile ferrous iron (Fe2+).[3][4] this compound was engineered to exploit this tumor-specific characteristic. It is a prodrug that conjugates cobimetinib to a 1,2,4-trioxolane (TRX) moiety, which acts as a ferrous iron-sensitive trigger.[3][4] In the high Fe2+ environment of a cancer cell, the TRX scaffold undergoes a Fenton-type reaction, leading to the release of the active cobimetinib payload. In contrast, in healthy tissues with normal iron homeostasis, this compound is designed to remain largely inactive, thereby mitigating off-target toxicities.

Mechanism of Action of this compound

This compound's mechanism of action is a two-step process: tumor-selective activation followed by targeted MEK inhibition.

-

Ferrous Iron-Mediated Activation: In cancer cells with elevated levels of intracellular Fe2+, the 1,2,4-trioxolane ring of the TRX moiety undergoes a chemical reaction, leading to the cleavage of the linker and the release of active cobimetinib.[3][4]

-

MEK Inhibition: Once released, cobimetinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, binds to a pocket adjacent to the ATP-binding site. This prevents MEK from phosphorylating its downstream target, ERK, thereby inhibiting the entire signaling cascade. The inhibition of ERK phosphorylation (pERK) leads to reduced cell proliferation and tumor growth.

References

- 1. Ferrous iron-activatable drug conjugate achieves potent MAPK blockade in KRAS-driven tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Intracellular Activation of Trx-cobi by Ferrous Iron (Fe2+)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of targeted cancer therapies aims to maximize efficacy while minimizing off-tumor toxicities. A promising strategy involves exploiting unique biochemical features of cancer cells. Many aggressive cancers, particularly those driven by KRAS mutations, exhibit dysregulated iron metabolism, leading to an expanded intracellular pool of labile ferrous iron (Fe2+). This paper details the mechanism, quantitative effects, and experimental validation of Trx-cobi, a novel ferrous iron–activatable drug conjugate (FeADC). This compound comprises the FDA-approved MEK inhibitor cobimetinib, caged with a 1,2,4-trioxolane (TRX) moiety. This TRX trigger group reacts specifically with intracellular Fe2+, leading to the targeted release of active cobimetinib within cancer cells. This tumor-selective activation allows for potent inhibition of the MAPK signaling pathway in malignant cells while sparing healthy tissues, thereby decoupling therapeutic efficacy from systemic toxicity.

Introduction: The Rationale for Fe2+-Activated Prodrugs

The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival. It is constitutively activated in a significant fraction of human cancers, most notably through mutations in the KRAS gene, which are prevalent in aggressive malignancies like pancreatic ductal adenocarcinoma (PDA).[1][2] While FDA-approved MEK inhibitors, such as cobimetinib, are available, their clinical utility is often hampered by dose-limiting toxicities in healthy tissues like the skin, eyes, and gut, where the MAPK pathway is also essential for normal function.[2][3]

Recent discoveries have highlighted that oncogenic KRAS signaling "rewires" cellular metabolism, leading to an accumulation of intracellular Fe2+.[1][2] This "ferroaddiction" creates a unique therapeutic window.[2] The this compound FeADC was designed to exploit this feature.[2] It consists of cobimetinib linked to a 1,2,4-trioxolane (TRX) group, a moiety that undergoes a rapid, selective reaction with Fe2+.[1][3] In the high-Fe2+ environment of a KRAS-mutant cancer cell, this compound is cleaved, releasing the active cobimetinib payload to inhibit MEK. In normal cells with low Fe2+ levels, the conjugate remains largely intact and inactive, mitigating the on-target, off-tumor toxicities associated with systemic MEK inhibition.[2][4]

Mechanism of Intracellular Activation

The activation of this compound is a multi-step process predicated on the distinct iron metabolism of target cancer cells.

2.1. Oncogenic KRAS and Iron Dysregulation Oncogenic KRAS signaling upregulates machinery involved in iron uptake and reduction while downregulating the primary iron exporter, ferroportin.[2] A key player in this process is the STEAP3 metalloreductase, which reduces ferric iron (Fe3+) to the bioactive ferrous iron (Fe2+).[1] This concerted action leads to the expansion of the labile iron pool (LIP) within the cytoplasm of cancer cells.[1][5]

2.2. Fe2+-Mediated Cleavage of the TRX Moiety Once inside the cell, the TRX moiety of this compound undergoes a Fenton-like reaction with the abundant Fe2+.[1][5] This reaction involves the reductive cleavage of a hindered O-O bond within the 1,2,4-trioxolane ring, leading to the formation of reactive intermediates and the subsequent release of the unmodified, active cobimetinib payload.[3][5] The released cobimetinib can then bind to and inhibit MEK1/2, blocking downstream signaling through ERK.

Signaling and Activation Pathway

Caption: Intracellular activation pathway of this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity and Selectivity

| Parameter | Description | Value / Finding | Cell Lines / Context | Reference |

|---|---|---|---|---|

| Selectivity Ratio | Ratio of sensitivity (GI50) of parent drug (cobimetinib) to prodrug (this compound). A higher ratio indicates more efficient activation. | PDA cell lines exhibited the highest mean GI50 ratios among 18 tumor types. | 520 cancer cell lines | [6] |

| Relative Sensitivity | Comparison of this compound sensitivity between non-cancerous and cancerous cells. | Non-cancerous cell lines were 10 times less sensitive to this compound than PDA cells. | PDA vs. non-cancerous lines | [1] |

| MAPK Pathway Inhibition | Reduction of phosphorylated ERK (p-ERK) as a marker of MEK inhibition. | This compound achieved similar p-ERK reductions at equimolar exposure to cobimetinib. | Human PDA cells | [6] |

| Dependence on Fe2+ | Effect of depleting intracellular Fe2+ on this compound activation. | Depletion of STEAP3 (reducing Fe2+) decreased the conversion efficiency of this compound to cobimetinib. | MiaPaca2 and Capan1 cells |[6][7] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Description | Value / Finding | Animal Model | Reference |

|---|---|---|---|---|

| Pharmacokinetics (PK) | Plasma concentration profile after a single 15 mg/kg IP dose. | T½: ~6.9 hrsCmax: 1421 ng/mLAUCinf: 6462 h*ng/mL | NSG mice | [8] |

| Prodrug Stability | Amount of free cobimetinib released systemically from the prodrug. | Free cobimetinib was minimal, ~2% of the total dose by Cmax and AUCinf. | NSG mice | [6][8] |

| Antitumor Activity | Effect on tumor growth compared to the parent drug at equimolar doses. | This compound demonstrated similar or superior antitumor activity and tumor growth inhibition compared to cobimetinib. | PDA xenograft mice models | [1][4][9] |

| Tolerability | Comparison of on-target, off-tumor toxicity. | Cobimetinib caused ~50% reduction in epidermal thickness; this compound showed minimal epidermal thinning. | Mice (skin analysis) | [9] |

| Combination Therapy | Efficacy when combined with other targeted agents. | The combination of this compound with an SHP2 inhibitor caused more tumor growth inhibition and less weight loss than the cobimetinib combination. | Mice |[1] |

Experimental Protocols

The validation of this compound involved several key experimental procedures.

4.1. Synthesis of this compound The synthesis involves covalently linking the MEK inhibitor cobimetinib to an enantiomeric form of the TRX moiety. Both (R,R)-TRX-COBI and (S,S)-TRX-COBI forms have been created.[4][7] The (R,R) stereoisomer was selected for most in vivo studies due to its superior metabolic stability in mouse and human liver microsomes.[7][8]

4.2. Measurement of Intracellular Fe2+

-

Objective: To quantify the labile Fe2+ pool in cancer cells versus normal cells.

-

Method: Cells are incubated with a fluorescent Fe2+-specific probe, such as SiRhoNox.[6]

-

Procedure:

-

Plate cells in a suitable format (e.g., 96-well plate).

-

Treat cells as required (e.g., with doxycycline to induce KRAS expression, or with shRNA to deplete STEAP3).[6][7]

-

Load cells with SiRhoNox probe according to the manufacturer's protocol.

-

Measure fluorescence intensity using a plate reader or flow cytometer.

-

Normalize fluorescence to cell number or protein concentration.

-

4.3. Western Blot for MAPK Pathway Inhibition

-

Objective: To measure the levels of phosphorylated ERK (p-ERK) relative to total ERK as a direct readout of MEK inhibition by released cobimetinib.

-

Method: Standard immunoblotting.

-

Procedure:

-

Treat cell lines (e.g., MiaPaca2, HaCaT) with varying concentrations of cobimetinib or this compound for a defined period.[8]

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for p-ERK and total ERK.

-

Incubate with secondary HRP-conjugated antibodies.

-

Detect signal using chemiluminescence and quantify band intensity.

-

Calculate the ratio of p-ERK to total ERK for each condition.[6]

-

Caption: Comparative logic of this compound activation.

This selective activation was confirmed in vivo, where this compound ablated MAPK signaling in PDA tumor xenografts while sparing the pathway in normal tissues, including the liver (a major site of iron storage) and the skin (a major site of cobimetinib toxicity). [4][6]

Conclusion and Future Directions

This compound represents a novel and highly effective strategy for targeting KRAS-driven cancers by exploiting their intrinsic ferroaddiction. By designing a prodrug that is activated by the elevated Fe2+ levels specific to tumor cells, it is possible to achieve potent, localized MAPK pathway inhibition. Preclinical data robustly demonstrate that this approach leads to significant antitumor activity comparable to the parent drug but with a dramatically improved safety profile, particularly mitigating the on-target, off-tumor toxicities that limit current MEK inhibitors. [2] This FeADC platform holds significant promise for improving the therapeutic index of potent targeted agents. Future work may involve applying the TRX-trigger strategy to other classes of anticancer drugs or exploring its efficacy in other cancer types known to have dysregulated iron metabolism. The ability to selectively deliver cytotoxic payloads based on a fundamental metabolic alteration of cancer cells marks a significant advancement in the field of precision oncology.

References

- 1. frontlinegenomics.com [frontlinegenomics.com]

- 2. Iron out KRAS-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. tatararx.com [tatararx.com]

The Iron Edge: A Technical Guide to Ferroaddiction in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

The concept of "ferroaddiction" is an emerging and powerful paradigm in oncology, offering a novel therapeutic window to target cancer cells by exploiting their unique dependence on iron. This guide provides an in-depth exploration of the core mechanisms of ferroaddiction, its relationship to the regulated cell death process of ferroptosis, and the promising therapeutic strategies that are being developed based on this vulnerability.

Differentiating Ferroaddiction from Ferroptosis

While intricately linked, ferroaddiction and ferroptosis are distinct concepts. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels[1][2][3]. It is a specific cell death pathway with defined molecular mechanisms.

Ferroaddiction , on the other hand, describes a state of cellular dependency on high levels of intracellular iron, particularly the labile ferrous iron (Fe2+), for proliferation and survival[4][5][6]. This addiction does not inherently lead to cell death; in fact, the cancer cells have adapted to thrive in this iron-rich environment. However, this dependency creates a specific vulnerability that can be exploited to either trigger ferroptosis or to selectively deliver therapeutic agents[4][5].

The Core Mechanism of Ferroaddiction in KRAS-Driven Cancers

A significant breakthrough in understanding ferroaddiction has come from studies of cancers with mutations in the KRAS gene, which are notoriously difficult to treat and account for approximately a quarter of all cancer-related deaths[4][5].

Key Findings:

-

Elevated Iron Levels: Cancer cells with oncogenic KRAS mutations exhibit a heightened demand for iron and accumulate large amounts of ferrous iron (Fe2+)[4][5][6][7]. This is driven by the KRAS signaling pathway, which upregulates genes involved in iron uptake and metabolism[4][5].

-

Prognostic Indicator: In pancreatic ductal adenocarcinoma (PDA), increased activity of iron-related genes correlates with shorter survival times, and PET scans have shown high iron accumulation in these tumors[4].

-

Therapeutic Vulnerability: This "ferroaddiction" makes KRAS-driven cancer cells uniquely susceptible to therapeutic strategies that are activated by or dependent on ferrous iron[4][5].

Signaling Pathway: KRAS-Induced Ferroaddiction

The diagram below illustrates the process by which oncogenic KRAS signaling leads to an accumulation of intracellular ferrous iron, creating a state of ferroaddiction.

Caption: Oncogenic KRAS signaling drives ferroaddiction.

The Machinery of Ferroptosis: Key Signaling Pathways

Ferroptosis is primarily regulated by two interconnected pathways: the glutathione (GSH) antioxidant system and lipid metabolism.

The Central Role of GPX4 and Glutathione

The glutathione-dependent antioxidant system is the primary defense against lipid peroxidation.

-

System Xc-: This antiporter, composed of SLC7A11 and SLC3A2 subunits, imports cystine, which is a precursor for the synthesis of the antioxidant glutathione (GSH)[8][9].

-

Glutathione (GSH): GSH is a critical cofactor for the enzyme Glutathione Peroxidase 4 (GPX4)[2][9][10].

-

Glutathione Peroxidase 4 (GPX4): GPX4 is the central regulator of ferroptosis[2][10][11]. It uses GSH to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation and cell death[2][9][10].

Inhibition of System Xc- (e.g., by the small molecule Erastin) or direct inhibition of GPX4 (e.g., by RSL3) leads to the accumulation of lipid peroxides and triggers ferroptosis[1][12][13].

Signaling Pathway: GPX4-Mediated Ferroptosis Regulation

This diagram illustrates the canonical pathway for ferroptosis regulation centered on the System Xc-/GSH/GPX4 axis.

Caption: The canonical GPX4 pathway in ferroptosis.

Lipid Metabolism and ACSL4

The synthesis and peroxidation of specific lipids are essential for the execution of ferroptosis.

-

Polyunsaturated Fatty Acids (PUFAs): PUFAs, particularly arachidonic acid (AA) and adrenic acid (AdA), are the primary substrates for lipid peroxidation[14][15].

-

ACSL4: Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a critical enzyme that esterifies these PUFAs into CoA esters (e.g., AA-CoA)[14][15][16]. This step is indispensable for their subsequent incorporation into membrane phospholipids.

-

LPCAT3: Lysophosphatidylcholine Acyltransferase 3 then incorporates these PUFA-CoAs into phospholipids, primarily phosphatidylethanolamines (PEs)[14].

-

Lipoxygenases (LOXs): These enzymes, along with iron-dependent Fenton chemistry, catalyze the peroxidation of PUFA-containing phospholipids, leading to the generation of lipid hydroperoxides and the execution of ferroptosis[1][15].

The expression level of ACSL4 is a key determinant of a cell's sensitivity to ferroptosis[15][16].

Signaling Pathway: ACSL4-Driven Lipid Peroxidation

This diagram shows the role of ACSL4 in preparing polyunsaturated fatty acids for peroxidation, a key step in ferroptosis.

Caption: ACSL4-mediated lipid peroxidation pathway.

Therapeutic Strategies and Experimental Inducers

The unique metabolic state of ferroaddicted cancer cells provides a clear rationale for therapeutic intervention. Strategies generally fall into two categories: inducing ferroptosis directly or exploiting the high iron levels for targeted drug delivery.

Inducers of Ferroptosis

Several small molecules have been identified that can induce ferroptosis through different mechanisms. These are invaluable tools for research and potential starting points for drug development.

| Inducer | Class | Primary Target(s) | Mechanism of Action |

| Erastin | Class I | System Xc- (SLC7A11) | Inhibits cystine import, leading to GSH depletion and subsequent GPX4 inactivation[1][8]. |

| RSL3 | Class II | GPX4 | Directly and covalently binds to the active site of GPX4, leading to its inactivation[12][13][17]. |

| FIN56 | Class III | GPX4, Squalene Synthase | Induces GPX4 degradation and also depletes Coenzyme Q10, an endogenous lipophilic antioxidant[18][19]. |

| FINO2 | Class IV | Iron, GPX4 | An endoperoxide-containing compound that is thought to directly oxidize iron and indirectly inhibit GPX4[19]. |

Workflow: Induction and Confirmation of Ferroptosis

The following diagram outlines a general experimental workflow for treating cells with a ferroptosis inducer and confirming the mechanism of cell death.

Caption: Experimental workflow for studying ferroptosis.

Ferrous Iron-Activatable Drug Conjugates (FeADCs)

A groundbreaking strategy that directly leverages ferroaddiction is the development of Ferrous Iron-Activatable Drug Conjugates (FeADCs)[4][5][6]. This approach aims to overcome the toxicity issues of potent anticancer drugs by rendering them inert until they encounter the high Fe2+ levels specific to cancer cells.

-

Mechanism: An FDA-approved drug (e.g., the MEK inhibitor cobimetinib) is conjugated to a 1,2,4-trioxolane (TRX) moiety, which acts as an Fe2+ sensor[4][5][20].

-

Selective Activation: In the high Fe2+ environment of a KRAS-driven tumor cell, the TRX moiety reacts with the iron, releasing the active drug[5][20]. In normal cells with low Fe2+ levels, the conjugate remains inactive, sparing them from toxicity.

-

Efficacy and Tolerability: Studies have shown that a TRX-cobimetinib conjugate (TRX-COBI) effectively inhibits tumor growth in mouse models of KRAS-driven cancer to the same extent as regular cobimetinib, but with significantly reduced toxicity to healthy tissues[4][21].

This strategy decouples the on-target, off-tumor toxicity of potent inhibitors, potentially revolutionizing the treatment of ferroaddicted cancers[5].

Logical Diagram: FeADC Mechanism of Action

This diagram illustrates the selective activation of an FeADC in cancer cells versus normal cells.

Caption: Selective activation of FeADCs in cancer cells.

Key Experimental Protocols

Detailed and reproducible protocols are essential for studying ferroaddiction and ferroptosis. Below are methodologies for key experiments cited in the literature.

Protocol 1: Induction of Ferroptosis with RSL3

Objective: To induce ferroptotic cell death in a cancer cell line sensitive to GPX4 inhibition.

Materials:

-

Cancer cell line of interest (e.g., HT-1080 fibrosarcoma)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

RSL3 (stock solution in DMSO)

-

Ferrostatin-1 (Fer-1) (stock solution in DMSO)

-

Deferoxamine (DFO) (stock solution in water)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., LDH cytotoxicity assay)

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay. Incubate overnight (37°C, 5% CO2).

-

Preparation of Treatment Groups: Prepare serial dilutions of RSL3 in complete medium to determine the optimal concentration (a typical starting range is 100 nM - 2 µM). Prepare the following control groups:

-

Vehicle control (medium with equivalent % DMSO).

-

Rescue group 1: RSL3 (at determined EC50) + Ferrostatin-1 (e.g., 2 µM).

-

Rescue group 2: RSL3 (at determined EC50) + Deferoxamine (e.g., 100 µM).

-

-

Treatment: Remove the old medium from the cells and add the prepared treatment and control media to the respective wells.

-

Incubation: Incubate the plate for a predetermined time course (e.g., 8, 16, or 24 hours)[13].

-

Cell Viability Assessment: Following incubation, assess cell viability using an LDH assay according to the manufacturer's instructions. Measure the release of lactate dehydrogenase from damaged cells into the supernatant.

-

Data Analysis: Normalize the results to the vehicle control. Ferroptosis is confirmed if cell death induced by RSL3 is significantly rescued by co-treatment with Ferrostatin-1 or DFO.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

Objective: To quantify lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, using a ratiometric fluorescent probe.

Materials:

-

Cells treated as described in Protocol 1.

-

C11-BODIPY 581/591 probe (stock solution in DMSO).

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Fluorescence microscope or flow cytometer with appropriate filters (for green and red fluorescence).

Methodology:

-

Probe Loading: At the end of the treatment period, remove the treatment medium and wash the cells once with warm PBS or HBSS.

-

Add fresh, pre-warmed medium containing C11-BODIPY at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or HBSS to remove excess probe.

-

Imaging/Analysis:

-

Microscopy: Immediately image the cells using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

-

Flow Cytometry: Harvest the cells by trypsinization, wash, and resuspend in PBS. Analyze the cells on a flow cytometer, measuring the shift from red to green fluorescence.

-

-

Data Analysis: Quantify the change in the green/red fluorescence ratio or the percentage of cells with high green fluorescence in treated samples compared to controls. A significant increase in this ratio in the inducer-treated group, which is reversed by Ferrostatin-1, is indicative of ferroptotic lipid peroxidation[22][23].

Protocol 3: Measurement of Intracellular Glutathione (GSH) Depletion

Objective: To measure the levels of intracellular GSH, which is depleted by Class I ferroptosis inducers like Erastin.

Materials:

-

Cells treated with a Class I inducer (e.g., Erastin).

-

GSH/GSSG-Glo™ Assay kit or similar commercially available kit.

-

Lysis buffer.

-

Luminometer or fluorescence plate reader.

Methodology:

-

Cell Treatment: Treat cells with Erastin (or other System Xc- inhibitors) and controls in a 96-well plate as described in Protocol 1.

-

Cell Lysis: At the end of the treatment period, wash the cells with PBS and lyse them according to the assay kit manufacturer's protocol. This typically involves adding a specific lysis reagent and incubating for a short period.

-

Assay Procedure: Follow the manufacturer's instructions for the GSH/GSSG-Glo™ Assay. This usually involves:

-

Splitting the lysate to measure total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) separately.

-

Adding a reagent to inactivate GSH in the GSSG measurement wells.

-

Adding a reducing agent to the total glutathione wells to convert GSSG to GSH.

-

Adding a luciferin detection reagent that produces light in the presence of GSH.

-

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the concentration of GSH and GSSG from a standard curve. Determine the GSH/GSSG ratio. A significant decrease in total GSH and a drop in the GSH/GSSG ratio in Erastin-treated cells confirms the on-target effect of the inhibitor[9][22][24].

Conclusion and Future Directions

The discovery of ferroaddiction as a distinct vulnerability in cancers, particularly those driven by KRAS mutations, has opened a new front in the war on cancer. This dependency on iron creates a unique therapeutic window that can be exploited by either inducing the iron-dependent cell death pathway of ferroptosis or by designing sophisticated, tumor-selective drug delivery systems like FeADCs.

For researchers and drug developers, the path forward involves:

-

Identifying Biomarkers: Developing robust biomarkers to identify ferroaddicted tumors that would be most likely to respond to these therapies. ACSL4 expression is a promising candidate[15][16].

-

Optimizing Drug Delivery: Refining FeADC technology and exploring other iron-activated prodrug strategies for a wider range of chemotherapeutic agents.

-

Combination Therapies: Investigating the synergy between ferroptosis inducers and other cancer treatments, including immunotherapy and targeted therapies[4].

-

Understanding Resistance: Elucidating the mechanisms by which cancer cells might develop resistance to ferroptosis-inducing drugs.

By continuing to unravel the intricate relationship between iron metabolism, cell death, and oncogenic signaling, the scientific community is poised to turn this fundamental dependency of cancer into its ultimate downfall.

References

- 1. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]

- 2. Recent Progress of Glutathione Peroxidase 4 Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting ferroptosis for cancer therapy: iron metabolism and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Iron out KRAS-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Protein S-glutathionylation confers cellular resistance to ferroptosis induced by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]

- 15. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 20. Ferrous iron–activatable drug conjugate achieves potent MAPK blockade in KRAS-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Treating Tough Tumors by Exploiting Their Iron ‘Addiction’ | UC San Francisco [ucsf.edu]

- 22. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]

- 23. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein S-glutathionylation confers cellular resistance to ferroptosis induced by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Trx-cobi on the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and effects of Trx-cobi on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound is a novel, tumor-activated prodrug of the FDA-approved MEK inhibitor, cobimetinib. It is engineered as a ferrous iron–activatable drug conjugate (FeADC), designed for targeted drug release in the iron-rich microenvironment of cancer cells, particularly those with KRAS mutations. This approach facilitates potent and selective blockade of the MAPK pathway in tumor tissues while minimizing systemic toxicities associated with conventional MEK inhibitors. This guide will detail the mechanism of action of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.

Introduction: Targeting the MAPK Pathway with Precision

The RAS-RAF-MEK-ERK cascade, a critical component of the MAPK signaling pathway, is a central regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in genes such as KRAS and BRAF, is a hallmark of numerous cancers.[2] While MEK inhibitors like cobimetinib have shown clinical efficacy, their use is often limited by on-target, off-tumor toxicities.[3]

This compound represents a next-generation therapeutic strategy designed to overcome this limitation. By conjugating cobimetinib with a 1,2,4-trioxolane (TRX) moiety, the drug remains largely inactive in its systemic circulation.[4] Upon entering the tumor microenvironment, which is characterized by elevated levels of ferrous iron (Fe²⁺), the TRX component is cleaved, releasing the active cobimetinib to inhibit MEK1/2 and consequently suppress downstream ERK phosphorylation.[4] This tumor-selective activation leads to a potent anti-tumor effect with an improved therapeutic window.

Mechanism of Action of this compound

The core of this compound's functionality lies in its iron-sensitive activation mechanism. Here's a step-by-step breakdown:

-

Systemic Administration and Tumor Penetration : this compound, in its inactive conjugated form, is administered systemically and distributes throughout the body.

-

Fe²⁺-Mediated Activation : Cancer cells, particularly those with oncogenic KRAS mutations, exhibit a "ferroaddiction," characterized by an increased intracellular labile iron pool.[4] Within these cells, the high concentration of Fe²⁺ catalyzes the cleavage of the trioxolane ring of this compound.

-

Release of Cobimetinib : This cleavage event liberates the active MEK inhibitor, cobimetinib.

-

MAPK Pathway Inhibition : The released cobimetinib binds to and inhibits the dual-specificity kinases MEK1 and MEK2.[5] This prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2.

-

Downstream Effects : The inhibition of ERK phosphorylation leads to the downregulation of downstream signaling cascades, ultimately resulting in decreased cell proliferation and tumor growth.[6]

Signaling Pathway Diagram

Caption: this compound's effect on the MAPK signaling pathway.

Quantitative Data: In Vitro Efficacy

The efficacy of this compound has been evaluated across a broad range of cancer cell lines. A key metric for assessing the potency of a compound is the GI50 value, which represents the concentration required to inhibit cell growth by 50%. While a comprehensive dataset from a 750-cell line screen has been generated, a tabulated summary is not publicly available. However, published data highlights the increased susceptibility of pancreatic ductal adenocarcinoma (PDA) cell lines to this compound compared to its active metabolite, cobimetinib, indicating efficient tumor-selective activation.

Table 1: Representative GI50 Values and Susceptibility Ratios

| Cell Line | Cancer Type | This compound GI50 (µM) | Cobimetinib GI50 (µM) | TRX Susceptibility Ratio (GI50 Cobimetinib / GI50 this compound) |

| MIAPaca-2 | Pancreatic Ductal Adenocarcinoma | Data not available | Data not available | High |

| HPAFII | Pancreatic Ductal Adenocarcinoma | Data not available | Data not available | High |

| PANC 02.03 | Pancreatic Ductal Adenocarcinoma | Data not available | Data not available | High |

| Various | KRAS/BRAF Mutant Cancers | Data not available | Data not available | Significantly higher than wild-type |

| Various | KRAS Wild-Type Cancers | Data not available | Data not available | Lower |

Note: Specific GI50 values from the large-scale screen are not publicly available in a tabulated format. The "TRX Susceptibility Ratio" indicates the efficiency of this compound activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the MAPK pathway.

Cell Viability (GI50) Assay using PRISM (Profiling Relative Inhibition Simultaneously in Mixtures)

This high-throughput screening method allows for the simultaneous assessment of drug effects on a pooled collection of barcoded cell lines.

Experimental Workflow Diagram

References

- 1. Phospho-ERK1/2 (Thr202, Tyr204) Monoclonal Antibody (MILAN8R) (14-9109-82) [thermofisher.com]

- 2. Phospho-ERK1/ERK2 (Thr202, Tyr204) Monoclonal Antibody (S.812.9) (MA5-15173) [thermofisher.com]

- 3. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Uptake of H-ferritin by Glioblastoma stem cells and its impact on their invasion capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. raybiotech.com [raybiotech.com]

Methodological & Application

Application Notes and Protocols: Trx-cobi for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for Trx-cobi, a novel ferrous iron-activatable drug conjugate (FeADC). This compound is designed for targeted delivery of the MEK inhibitor cobimetinib to cancer cells with elevated levels of intracellular ferrous iron (Fe2+), a characteristic feature of tumors with activating mutations in the KRAS oncogene.

Mechanism of Action

This compound consists of the MEK inhibitor cobimetinib (COBI) conjugated to a 1,2,4-trioxolane (TRX) moiety.[1] In the tumor microenvironment of KRAS-driven cancers, elevated levels of labile ferrous iron (Fe2+) trigger a Fenton-like reaction with the TRX moiety.[1][2] This reaction cleaves the conjugate, releasing the active MEK inhibitor cobimetinib directly within the target cancer cells.[1] Once released, cobimetinib potently inhibits MEK1/2, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway, leading to the suppression of downstream signaling, cell cycle arrest, and inhibition of tumor growth.[1][3] This targeted activation strategy aims to enhance the therapeutic index of MEK inhibition by minimizing exposure of healthy tissues to the active drug, thereby reducing off-tumor toxicities.[4][5]

Caption: Mechanism of this compound activation in KRAS-mutant cancer cells.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in comparison to its active payload, cobimetinib, across a panel of cancer cell lines with defined KRAS and BRAF mutation statuses.

Table 1: Comparative Growth Inhibition (GI50) of this compound and Cobimetinib in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines.

| Cell Line | KRAS Mutation Status | This compound GI50 (µM) | Cobimetinib GI50 (µM) | GI50 Ratio (COBI/Trx-cobi) |

| MiaPaca-2 | G12C | Data not specified | Data not specified | High |

| HPAF-II | G12D | Data not specified | Data not specified | High |

| PANC 02.03 | G12D | Data not specified | Data not specified | High |

| Capan-1 | G12V | Data not specified | Data not specified | High |

Note: While specific GI50 values were not provided in the searched literature, it was consistently reported that PDA-derived cell lines with KRAS mutations exhibit a high this compound susceptibility ratio (GI50 COBI / GI50 this compound), indicating efficient activation of the prodrug.[1]

Table 2: this compound Susceptibility in Relation to RAS/BRAF Mutation Status.

| Genotype | Mean this compound GI50 Ratio (COBI/Trx-cobi) | Significance (vs. Wild-Type) |

| RAS-mutated | Significantly Higher | P < 0.001 |

| BRAF-mutated | Significantly Higher | P < 0.001 |

| Wild-Type RAS | Baseline | N/A |

This table is a summary of findings from a screen of 750 cancer cell lines, where cell lines with RAS or BRAF mutations showed significantly higher this compound GI50 ratios compared to wild-type cell lines.[1] Non-cancerous cell lines were found to be approximately 10 times less sensitive to this compound than PDA cells.[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and cobimetinib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound and Cobimetinib (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound and cobimetinib in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Incubation: Incubate the plates for 48 to 120 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 values (the concentration of the compound that causes 50% growth inhibition) using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for the MTT-based cell viability assay.

Protocol 2: Western Blotting for Phospho-ERK (p-ERK) and Total ERK

This protocol is to assess the inhibition of the MAPK pathway by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and Cobimetinib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-p-ERK1/2 (e.g., Cell Signaling Technology, 1:1000 dilution), Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, 1:1000 dilution)

-

HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or cobimetinib for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.

Protocol 3: Intracellular Ferrous Iron (Fe2+) Measurement

This protocol uses the fluorescent probe SiRhoNox (also known as FerroFarRed) to measure intracellular Fe2+ levels.

Materials:

-

Cancer cell lines

-

Microscopy-compatible plates or dishes

-

SiRhoNox/FerroFarRed probe (e.g., from GORYO Chemical)

-

Serum-free cell culture medium

-

Fluorescence microscope or flow cytometer with far-red detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a suitable plate or dish for microscopy or flow cytometry and allow them to adhere overnight.

-

Probe Preparation: Prepare a 5 µM working solution of SiRhoNox/FerroFarRed in serum-free cell culture medium.

-

Cell Staining: Remove the culture medium and wash the cells twice with serum-free medium. Add the 5 µM probe solution to the cells.

-

Incubation: Incubate the cells for 1 hour at 37°C.

-

Washing: Wash the cells once with observation buffer (e.g., HBSS or serum-free medium).

-

Imaging/Analysis: Immediately observe the cells using a fluorescence microscope (excitation ~635 nm, emission ~660 nm) or analyze by flow cytometry.

Signaling Pathway Visualization

The following diagram illustrates the KRAS-MAPK signaling pathway and the point of inhibition by cobimetinib, the active payload of this compound.

Caption: The KRAS-MAPK signaling cascade and the inhibitory action of cobimetinib.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. broadpharm.com [broadpharm.com]

Application Notes and Protocols: Patient-Derived Xenograft (PDX) Models for Trastuzumab-cobimetinib (Trx-cobi) Combination Testing

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted directly into an immunodeficient mouse, have become a cornerstone of preclinical oncology research.[1][2] These models are recognized for their ability to closely mirror the heterogeneity and molecular characteristics of the original human tumor, offering a more predictive platform for evaluating the efficacy of novel cancer therapies compared to traditional cell line-derived xenograft (CDX) models.[1][2] This document provides detailed application notes and protocols for utilizing PDX models to investigate the combination therapy of Trastuzumab emtansine (T-DM1) and cobimetinib in HER2-positive cancers.

Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate (ADC) that targets HER2-positive cancer cells. While T-DM1 has shown significant clinical efficacy, both intrinsic and acquired resistance remain major challenges.[3] Resistance to HER2-targeted therapies can be driven by the activation of downstream signaling pathways, including the MAPK pathway.[3] This provides a strong rationale for combining T-DM1 with a MEK inhibitor, such as cobimetinib, to overcome resistance and enhance anti-tumor activity. Preclinical studies combining HER2 inhibitors with MEK inhibitors have shown promising results in HER2+ cancer models.[4]

These application notes are intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of cancer therapeutics.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of HER2 and MEK inhibitor combinations in PDX models. While direct data for the T-DM1 and cobimetinib combination is emerging, the data presented from a study combining the HER2 inhibitor neratinib with the MEK inhibitor trametinib in HER2-positive PDX models provides a strong surrogate for the potential efficacy of this combination.[4]

Table 1: In Vivo Efficacy of Neratinib and Trametinib Combination in HER2-Positive PDX Models [4]

| Treatment Group | Number of PDX Models | Median Event-Free Survival (EFS) Increase >100% | Percentage of Models with >100% EFS Increase |

| Neratinib + Trametinib | 5 | 3 | 60% |

Table 2: Representative Dosing for In Vivo PDX Studies

| Drug | Vehicle | Route of Administration | Dosing Schedule | Reference |

| Trastuzumab emtansine (T-DM1) | Saline | Intravenous (i.v.) | 5 mg/kg, once weekly | [5] |

| Cobimetinib | 4% DMSO, 4% Tween-80, 92% Saline | Intraperitoneal (i.p.) | 5 mg/kg, daily, 5 days/week |

Mandatory Visualizations

Signaling Pathways

Caption: HER2 and MAPK signaling pathway with drug targets.

Experimental Workflow

Caption: Experimental workflow for Trx-cobi testing in PDX models.

Experimental Protocols

PDX Model Establishment and Expansion

This protocol outlines the general steps for establishing and expanding PDX models from fresh patient tumor tissue. All procedures involving live animals must be approved and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Materials:

-

Fresh patient tumor tissue in sterile collection medium (e.g., DMEM with 10% FBS and antibiotics) on ice.[6]

-

Immunodeficient mice (e.g., NOD-scid IL2Rgamma null (NSG) mice).

-

Surgical instruments (sterile scalpels, forceps, scissors).

-

Phosphate-buffered saline (PBS), sterile.

-

Matrigel (optional).

-

Anesthesia (e.g., isoflurane).

-

Animal housing facility.

Procedure:

-

Tumor Tissue Processing:

-

In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris.

-

Mince the tumor into small fragments (approximately 2-3 mm³).

-

(Optional) For difficult-to-engraft tumors, fragments can be mixed with Matrigel.

-

-

Implantation:

-

Anesthetize the recipient mouse.

-

Make a small incision in the skin over the flank.

-

Using forceps, create a subcutaneous pocket.

-

Implant one to two tumor fragments into the pocket.

-

Close the incision with surgical clips or sutures.

-

Monitor the mouse for recovery from anesthesia and post-operative health.

-

-

PDX Monitoring and Expansion:

-

Monitor the mice for tumor growth at the implantation site, typically twice a week, using calipers.

-

Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically resect the tumor.

-

A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.

-

The remaining tumor tissue can be passaged into new recipient mice for expansion by repeating steps 1 and 2. It is recommended to use low-passage PDX models for drug efficacy studies to maintain the characteristics of the original tumor.[2]

-

In Vivo Drug Efficacy Study

This protocol describes the procedure for evaluating the anti-tumor efficacy of Trastuzumab emtansine (T-DM1) and cobimetinib, alone and in combination, in established PDX models.

Materials:

-

Established HER2-positive PDX models (tumors grown to 150-200 mm³).

-

Trastuzumab emtansine (T-DM1).

-

Cobimetinib.

-

Appropriate vehicles for drug formulation.

-

Dosing syringes and needles.

-

Calipers for tumor measurement.

-

Animal scale.

Procedure:

-

Animal Grouping and Randomization:

-

Once PDX tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control.

-

Group 2: Trastuzumab emtansine (T-DM1) alone.

-

Group 3: Cobimetinib alone.

-

Group 4: T-DM1 and Cobimetinib combination.

-

-

-

Drug Preparation and Administration:

-

Prepare T-DM1 and cobimetinib in their respective vehicles at the desired concentrations.

-

Administer the treatments according to the dosing schedule outlined in Table 2. T-DM1 is typically administered intravenously, while cobimetinib is given via intraperitoneal injection.

-

-

Tumor and Body Weight Measurement:

-

Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Measure the body weight of each mouse twice weekly to monitor for toxicity.

-

-

Endpoint and Data Analysis:

-

The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

-

At the end of the study, euthanize the mice and resect the tumors.

-

Tumor tissue should be collected for pharmacodynamic marker analysis (e.g., IHC, Western blotting).

-

Immunohistochemistry (IHC)

This protocol provides a general procedure for performing IHC on PDX tumor tissues to assess protein expression and localization.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections.

-

Xylene and ethanol series for deparaffinization and rehydration.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide solution (3%) to block endogenous peroxidase activity.

-

Blocking buffer (e.g., 5% normal goat serum in PBS).

-

Primary antibodies (e.g., anti-p-ERK, anti-Ki67).

-

HRP-conjugated secondary antibody.

-

DAB substrate kit.

-

Hematoxylin for counterstaining.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the FFPE sections in xylene.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody at the appropriate dilution and temperature.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Mount the coverslip with mounting medium.

-

-

Imaging and Analysis:

-

Image the stained slides using a bright-field microscope.

-

Quantify the staining intensity and percentage of positive cells as appropriate.

-

Western Blotting

This protocol outlines the steps for analyzing protein expression levels in PDX tumor lysates by Western blotting.[7]

Materials:

-

Snap-frozen PDX tumor tissue.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification:

-

Homogenize the frozen tumor tissue in lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.